molecular formula C11H16ClNO3 B7721085 [(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride

Cat. No.: B7721085
M. Wt: 245.70 g/mol
InChI Key: WEZPIGXFXWUCDS-PPHPATTJSA-N
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Description

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride is a chemical compound with a complex structure It is characterized by the presence of a carboxylic acid group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 4-hydroxy-2,6-dimethylbenzaldehyde undergoes a condensation reaction with the amino group of the amino acid derivative to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine is subsequently carboxylated to introduce the carboxylic acid group.

    Formation of Azanium Chloride: Finally, the compound is treated with hydrochloric acid to form the azanium chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity and signal transduction.

    Affect Cellular Processes: Influence cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride can be compared with other similar compounds, such as:

    [(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.

    [(1S)-1-carboxy-2-(4-methoxy-2,6-dimethylphenyl)ethyl]azanium;chloride: Contains a methoxy group instead of a hydroxy group, which may influence its reactivity and interactions.

    [(1S)-1-carboxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl]azanium;chloride: Has dimethyl groups in different positions, potentially altering its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPIGXFXWUCDS-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)[NH3+])C)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)[NH3+])C)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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